Pyridine-4-carboxylic acid; hydrobromide, also known as 4-pyridinecarboxylic acid hydrobromide, is a heterocyclic organic compound that features a pyridine ring substituted at the 4-position with a carboxylic acid group. The hydrobromide form indicates that the compound is in its salt form, typically created by the reaction of pyridine-4-carboxylic acid with hydrobromic acid. This compound has garnered attention due to its diverse applications in pharmaceuticals, agrochemicals, and as a building block in organic synthesis.
Pyridine-4-carboxylic acid; hydrobromide exhibits various biological activities, primarily due to its ability to interact with biological receptors and enzymes. Research has indicated potential:
Various methods have been developed for synthesizing pyridine-4-carboxylic acid; hydrobromide:
Pyridine-4-carboxylic acid; hydrobromide is utilized in several fields:
Studies on the interactions of pyridine-4-carboxylic acid; hydrobromide with various biological molecules have revealed insights into its binding properties:
Pyridine-4-carboxylic acid; hydrobromide shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Pyridine-2-carboxylic acid | Monocarboxylic Acid | Different substitution pattern leading to distinct reactivity. |
Pyridine-3-carboxylic acid | Monocarboxylic Acid | Similar reactivity but different biological activity profiles. |
Nicotinic Acid (3-pyridinecarboxylic Acid) | Monocarboxylic Acid | Notable for its role as a vitamin (Vitamin B3), differing significantly in biological function. |
2-Pyridinecarboxaldehyde | Aldehyde | Reactivity differences due to aldehyde functional group presence. |
Pyridine-4-carboxylic acid; hydrobromide is unique due to its specific position of substitution on the pyridine ring and its resultant chemical behavior, particularly in terms of solubility and reactivity compared to its isomers.